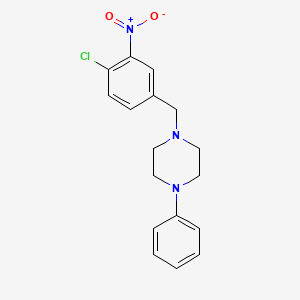

![molecular formula C19H16N2O3 B5835964 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)

4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde, also known as Fmoc-piperazine-CHO, is a chemical compound used in the field of organic synthesis. It is a carbonyl compound that is commonly used as a building block in the synthesis of peptides and other organic molecules.

Mechanism of Action

4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO does not have any known biological activity or mechanism of action. It is used solely as a building block in organic synthesis.

Biochemical and Physiological Effects:

4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO does not have any known biochemical or physiological effects. It is not metabolized by the body and is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in organic synthesis is its stability. It is a relatively stable compound that can be stored for long periods of time without decomposing. Additionally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is easy to handle and can be used in a variety of organic reactions.

One of the main limitations of using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is its cost. It is a relatively expensive compound compared to other building blocks used in organic synthesis. Additionally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is not suitable for use in certain organic reactions, such as those that involve strong acids or bases.

Future Directions

There are several future directions for the use of 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in organic synthesis. One area of research is the development of new methods for the synthesis of peptidomimetics using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO. Another area of research is the use of 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in the synthesis of complex natural products, such as alkaloids and terpenoids. Finally, there is ongoing research into the development of new protecting groups for the amine group of amino acid residues, which could potentially replace 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in certain organic reactions.

Synthesis Methods

4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of piperazine with 9-fluorenone in the presence of a reducing agent to form 4-(9H-fluoren-4-yl)piperazine. This intermediate product is then reacted with Fmoc-Cl in the presence of a base to form 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine. Finally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine is oxidized using an oxidizing agent to form 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO.

Scientific Research Applications

4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is commonly used in the field of organic synthesis as a building block in the synthesis of peptides and other organic molecules. It is particularly useful in solid-phase peptide synthesis, where it is used as a protecting group for the amine group of the amino acid residues. 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

IUPAC Name |

4-(9-oxofluorene-4-carbonyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-12-20-8-10-21(11-9-20)19(24)16-7-3-6-15-17(16)13-4-1-2-5-14(13)18(15)23/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULOBZQMMRBRRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)

![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)

![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)

![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)

![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)

![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)

![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)